![molecular formula C14H9N3OS4 B2510372 N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)thiophene-2-carboxamide CAS No. 477503-37-0](/img/structure/B2510372.png)
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as the one , has been a topic of interest in recent literature . A common synthetic route involves the Thorpe–Ziegler reaction, I2-catalyzed dehydrogenative condensation, oxidation of sulfide, and nucleophilic substitution . Another method involves the coupling between aromatic aldehydes with o-aminothiophenols .Molecular Structure Analysis
The molecular structure of this compound includes the presence of benzothiazole and thiazolo[4,5-g][1,3]benzothiazole moieties. The fluorine atoms and the amide group could further influence the molecule’s properties and interactions with biological targets.Chemical Reactions Analysis
The presence of the benzothiazole and thiazolo[4,5-g][1,3]benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes. The compound’s structure offers some clues about its potential chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. The presence of the benzothiazole and thiazolo[4,5-g][1,3]benzothiazole moieties, fluorine atoms, and the amide group could influence the molecule’s properties and interactions with biological targets.Scientific Research Applications
Synthetic Chemistry Applications
Research has shown the utility of thiazolo[4,5-g][1,3]benzothiazoles and related compounds in synthetic chemistry. For example, methods involving the introduction of a methylsulfanyl group to synthesize diversely substituted benzo[b]thiophenes demonstrate the compound's relevance in creating heterocyclic compounds with potential therapeutic uses (Mukherjee, Kamila, & De, 2003). Additionally, the cyclization of thioamide to yield novel compounds indicates the compound's utility in generating structurally complex molecules with high yields (Tang Li-jua, 2015).
Pharmacological Research
Compounds structurally related to N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)thiophene-2-carboxamide have been explored for their pharmacological properties. For instance, studies on benzo[b]thiophene derivatives have identified potential anti-inflammatory agents by inhibiting cell adhesion molecule expression, suggesting implications for treating conditions associated with inflammation (Boschelli et al., 1995). Another study revealed antimicrobial and antifungal activities of thiazole derivatives, indicating the compound's potential in developing new antimicrobial agents (Sych et al., 2019).
Material Science and Organic Electronics
The synthesis of benzothiazoles and related heterocycles has implications for material science and organic electronics. These compounds are key in developing pharmaceuticals and organic materials, with methods for their synthesis being crucial for advancing these fields (Qian et al., 2017).
Mechanism of Action
While the exact mechanism of action for this compound is not specified, the presence of the benzothiazole and thiazolo[4,5-g][1,3]benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.
Future Directions
properties
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3OS4/c1-19-14-16-8-5-4-7-10(11(8)22-14)21-13(15-7)17-12(18)9-3-2-6-20-9/h2-6H,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRRIYMZCVJAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3OS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide](/img/structure/B2510290.png)
![5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2510292.png)
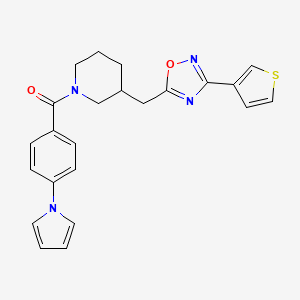
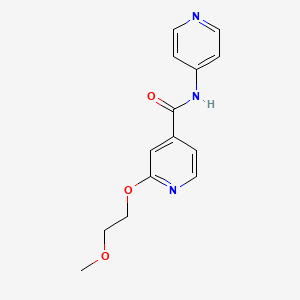
![1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2510295.png)

![8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2510302.png)

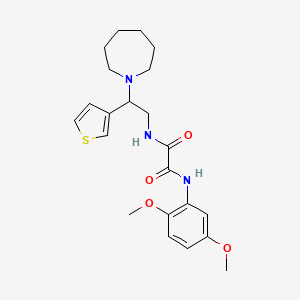
![3-Bromo-7-chloroimidazo[1,2-A]pyrimidine](/img/structure/B2510305.png)
![Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine](/img/no-structure.png)
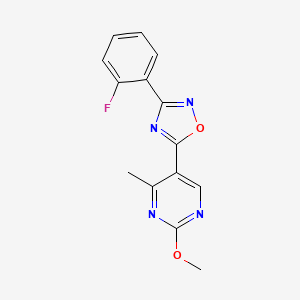
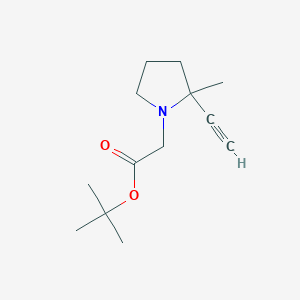
![(2Z)-6-bromo-2-[(2-chloro-5-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2510312.png)